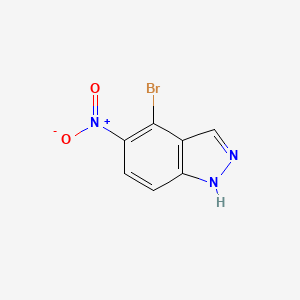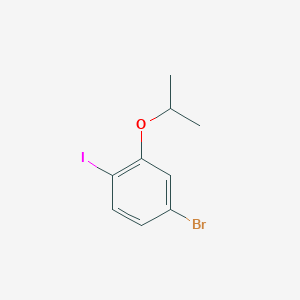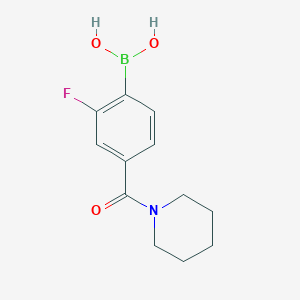![molecular formula C7H5FN2O B1442068 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190316-03-0](/img/structure/B1442068.png)
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Descripción general
Descripción
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol: is a heterocyclic compound that features a pyrrolo-pyridine core structure with a fluorine atom at the 5-position and a hydroxyl group at the 6-position. This compound is of significant interest in pharmaceutical and chemical research due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules .
Mecanismo De Acción
Target of Action
A similar compound, 1h-pyrrolo[2,3-b]pyridin-5-ol, has been used in the synthesis of potent vegfr-2 inhibitors . VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation, and is often targeted in cancer therapies .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of its target protein, leading to downstream effects .
Biochemical Pathways
If it behaves like related compounds, it may impact angiogenesis pathways by inhibiting VEGFR-2 .
Result of Action
If it acts like related compounds, it may lead to the inhibition of angiogenesis, potentially limiting tumor growth .
Análisis Bioquímico
Biochemical Properties
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with a variety of enzymes and proteins, including fibroblast growth factor receptors (FGFRs). The interaction with FGFRs is of particular interest as it can inhibit the receptor’s activity, thereby modulating downstream signaling pathways involved in cell proliferation and differentiation . Additionally, this compound has been identified as an intermediate in the synthesis of potent VEGFR-2 inhibitors, which are crucial for angiogenesis and tumor growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Furthermore, this compound affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions. For example, its binding to FGFRs results in the inhibition of receptor autophosphorylation, thereby blocking downstream signaling cascades . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical studies. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and receptors. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s bioavailability and activity, making it essential to understand its metabolic profile for effective drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects . Post-translational modifications and targeting signals play a crucial role in directing the compound to specific subcellular compartments, thereby influencing its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol typically involves the cyclization of appropriate precursors. One common method starts with 2,3-dicarboxypyridine, which undergoes esterification, reduction, and chlorination. The resulting intermediate is then cyclized using sodium hydride and p-toluenesulfonamide to form the pyrrolo-pyridine ring system .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to achieve substitution.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include amines and alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol is used as a building block in the synthesis of various complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and receptors. It is particularly noted for its role in the development of kinase inhibitors .
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Its derivatives have shown promise as potent inhibitors of specific molecular targets involved in these diseases .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate .
Comparación Con Compuestos Similares
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Uniqueness: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyrrolo-pyridine core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
5-fluoro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBMDERGDUPQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=C(C(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225108 | |
| Record name | 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-03-0 | |
| Record name | 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)

![[(3-Ethoxypyridin-2-yl)methyl]amine](/img/structure/B1441987.png)








![4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441999.png)


